molecular formula C9H4O5 B047765 Trimellitic anhydride CAS No. 552-30-7

Trimellitic anhydride

Cat. No.: B047765
CAS No.: 552-30-7
M. Wt: 192.12 g/mol
InChI Key: SRPWOOOHEPICQU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trimellitic anhydride (TMA) is primarily used in the production of various polymers, polyesters, agricultural chemicals, and dyes . It is known to have a significant impact on the respiratory system .

Mode of Action

TMA is a trifunctional, highly reactive aromatic anhydride . It reacts exothermically with water . This reaction is expected to be slow, but can become vigorous if local heating accelerates it . Reaction with water is accelerated by acids . It is incompatible with acids, strong oxidizing agents, alcohols, amines, and bases .

Biochemical Pathways

TMA can augment antibody responses in exposed factory workers leading to occupational asthma . Molecular studies showed involvement of specific functional gene clusters related to cytokine and chemokine responses, lung remodeling, and arginase function .

Pharmacokinetics

TMA is readily hydrolyzed in water to trimellitic acid, which is moderately soluble in water . It is readily soluble in acetone, cyclohexanone, 2-butane, ethyl acetate, and dimethyl formamide (from 49.6 to 15.5% wlw at 25 °C) .

Result of Action

Exposure to TMA can cause respiratory irritation and may lead to allergy or asthma symptoms or breathing difficulties if inhaled . Animal models revealed sIgG, sIgE, sIgA, and sIgM along with pulmonary lesions, cellular infiltrates, alveolar hemorrhage, and pneumonitis associated with TMA exposure .

Action Environment

Exposure of organisms in the environment to TMA is expected to be very low, except in the case of accidents or spills . A laboratory study suggests that TMA is readily degraded by bacteria . It is recommended to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimellitic anhydride is typically synthesized through the air-oxidation of 1,2,4-trimethylbenzene. This process involves the catalytic oxidation of 1,2,4-trimethylbenzene in the presence of a catalyst, such as vanadium pentoxide, at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous oxidation processes. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trimellitic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, often accelerated by acids.

    Esterification: Alcohols and acid catalysts.

    Amidation: Amines and heat.

Major Products:

    Hydrolysis: Trimellitic acid.

    Esterification: Trimellitic esters.

    Amidation: Trimellitic amides.

Comparison with Similar Compounds

Comparison: Trimellitic anhydride is unique due to its trifunctional nature, which provides higher reactivity and functionality compared to phthalic anhydride and pyromellitic anhydride. This makes it particularly valuable in applications requiring high-performance polymers and resins .

Properties

IUPAC Name

1,3-dioxo-2-benzofuran-5-carboxylic acid
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InChI

InChI=1S/C9H4O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H,10,11)
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InChI Key

SRPWOOOHEPICQU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
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Molecular Formula

C9H4O5
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DSSTOX Substance ID

DTXSID7026235
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Molecular Weight

192.12 g/mol
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Physical Description

Crystals or off-white flakes. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [NIOSH], COLOURLESS CRYSTALS OR POWDER., Colorless solid as crystals or off-white flakes., Colorless solid.
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Boiling Point

464 to 473 °F at 14 mmHg (NTP, 1992), 390 °C, Boiling point: 240-245 °C at 14 mm Hg, Boiling point 240-245 °C at 14 mm Hg, at 1.87kPa: 240-245 °C, 464-473 °F at 14 mmHg
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Flash Point

440.6 °F (NTP, 1992), 227 °C o.c., 440.6 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol at 25 °C: 0.002 g/100 g carbon tetrachloride; 0.06 g/100 g ligroin; 0.4 g/100 g mixed xylenes; 15.5 g/100 g dimethyl formamide; 49.6 g/100 g acetone; 21.6 g/100 g ethyl acetate, 36.5 g/100 g 2-butanone at 25 °C; 38.4 g/100 g cyclohexanone at 25 °C; 0.06 g/100 g mineral spirits at 25 °C, Solubility in water: reaction
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Density

1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 68 °F
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Vapor Density

6.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density = 6.6 (air =1), Relative vapor density (air = 1): 6.6, 6.6
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Vapor Pressure

4e-06 mmHg at 77 °F (NTP, 1992), 0.00000986 [mmHg], Vapor pressure: 4X10-6 mm Hg, Vapor pressure of liquid trimellitic anhydride = 2.25 mm Hg at 200 °C, Vapor pressure at 25 °C: negligible, 0.000004 mmHg
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Mechanism of Action

... Trimellitic anhydride (TMA) and trimellitic acid (TMLA) are structurally similar ... Studies on stability of TMA in water suggest complete hydrolysis occurs in less than ten minutes. Since TMA rapidly forms TMLA under the conditions used to test its toxicity, the toxicities of TMA and TMLA are believed to be the same with a few exceptions. Specifically, the alergic symptoms (both respiratory and dermal sensitization) of TMA are directly attributable to the reaction of TMA with free amines within proteins to form haptens, which when present at sufficiently high levels in tissues can produce sensitization. TMLA does not react with proteins to form haptens ... In addition to the immunological differences, there may be some slight quantitative differences in reactions at the site of contact. While both materials cause slight irritation of the skin and are severe eye irritants, there appears to be a difference in the magnitude of response. This difference in the magnitude of irritation may be attributable to the heat of hydrolysis of the anhydride. With the exception of the immunological and site of contact effects, all other endpoints are expected to be the same., Occupational inhalation of trimellitic anhydride (TMA) apparently results in an antibody response with specificity for unique new antigenic determinants which arise from the coupling of TMA with autologous resp tract proteins., ... Sensitization with trimellitic anhydride (TMA) led to decreased lung function parameters during and within 1 hr after challenge as compared to non-sensitized rats. Alveolar macrophages (AM) depletion alleviated the TMA-induced drop in lung function parameters and induced a faster recovery compared to sham-depleted TMA-sensitized rats. It also decreased the levels of serum IgE 24 hr after challenge, but did not affect the sensitization-dependent increase in lung lavage fluid IL-6 and tissue TNF-alpha levels. AM depletion augmented the TMA-induced tissue damage and inflammation 24 hr after challenge., ... In the TNF-alpha knockout TNF-alpha-/- (B6;129S-Tnftm1Gk1) mice, the repetition of the trimellitic anhydride (TMA) challenges enlarged the extent of the late phase of contact hypersensitivity (CHS), but less than those in TNF-alpha+/+ mice. Injection of anti-TNF-alpha antibody into the peritoneal cavity of Balb/c mice significantly decreased the extent of the late phase of CHS. Subcutaneous injection of anti-IgE antibody into Balb/c mice also decreased the extent of the late phase of CHS in dose-dependent manner. Histologically, infiltration of polymorphonuclear leukocytes and eosinophils was more pronounced in repeatedly TMA-challenged TNF-alpha+/+ and Balb/c mice than in the TNF-alpha-/- mice and anti-TNF-alpha or anti-IgE antibodies treated Balb/c mice., For more Mechanism of Action (Complete) data for TRIMELLITIC ANHYDRIDE (6 total), please visit the HSDB record page.
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Impurities

Trimellitic acid (TMLA)
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Color/Form

Crystals, Colorless solid

CAS No.

552-30-7
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Record name Benzene-1,2,4-tricarboxylic acid 1,2-anhydride
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Record name TRIMELLITIC ANHYDRIDE
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Record name TRIMELLITIC ANHYDRIDE
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Record name 1,2,4-Benzenetricarboxylic acid 1,2-anhydride
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Melting Point

329 to 336 °F (NTP, 1992), 161-163.5 °C, 329-336 °F, 322 °F
Record name TRIMELLITIC ANHYDRIDE
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Record name TRIMELLITIC ANHYDRIDE
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Record name TRIMELLITIC ANHYDRIDE
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Record name TRIMELLITIC ANHYDRIDE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Trimellitic anhydride
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

To the solvents of 60 g ethanol and 30 g PGMEA, 33.33 g TEOS, 5.71 g VTEOS and 2.40 g PTEOS monomers were individually added. While stirring a mixture of 1.13 g 0.1N nitric acid and 18.92 g water was poured, the reaction mixture was heated to reflux at 81° C. for 4 hours before cooling down. 8.84 g butanol was added to the reaction mixture and stirred at room temperature overnight. The resulting polymer was measured to have a molecular weight of Mn=1121 amu, Mw=1723 amu analyzed using the same GPC system as mentioned above.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
33.33 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Name
Quantity
18.92 g
Type
solvent
Reaction Step Two
Quantity
8.84 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An improved process for the manufacture of trimellitic acid anhydride having a 97 to 98% anhydride content and having a triethylene glycol color of 170 or less, in yields in the range of 89 to 90% and higher based on the total trimellitic acid produced by catalytic air oxidation of pseudocumene, including the steps of catalytic oxidation of pseudocumene in the presence of acetic acid in an oxidation zone wherein liquid-phase conditions are maintained and wherein the weight ratio of acetic acid to pseudocumene is in the range of about 0.5-5.0:1.0 and the catalyst comprises one or more heavy metal oxidation catalysts comprising zirconium, cobalt, and manganese to provide about 0.1 to about 0.4 weight percent total metals based on pseudocumene and a source of bromine and to provide a total of about 0.1 to about 0.3 weight percent total bromine based on pseudocumene, wherein the total weight ratio of bromine ions to total metal ions is about 0.5 to about 2.0, the zirconium content is about 1 to about 5%, and the manganese content is about 14 to about 60%, each metal by weight of the total metals and wherein the cobalt content is about 35 to about 80 weight percent, temperatures in the oxidation are in a range of about 220° F. to about 480° F., cooling the oxidation reaction effluent to crystallize trimellitic acid, separating and recovering crystallized trimellitic acid from the acetic acid solvent mother liquor, distilling from the acetic acid mother liquor to obtain a mixture of acetic acid and water for concentration of the acetic acid content to provide acetic acid solvent concentrate for recycle to the oxidation and to obtain a bottoms fraction containing high melting solids, heating the crystalline trimellitic acid to convert it to its anhydride and distilling the anhydride to obtain trimellitic acid anhydride product; the improvements comprising conducting the conversion continuously in two series staged dehydration zones with heat removal by evaporation from the liquid in each of the dehydration zones operated at temperatures in a range of about 400° to about 500° F. thereby converting trimellitic acid to its anhydride and evaporating acetic acid solvent, distilling the liquid crude trimellitic anhydride, condensing the vaporized overhead fraction to obtain trimellitic anhydride product, combining the vapor from the first dehydration zone and the acetic acid mother liquor as feed for distilling acetic acid and water mixture therefrom leaving the residue containing high melting solids, combining the residue and the bottom fraction from the distillation of the trimellitic anhydride containing catalyst metals, and continuously adding up to about 50 weight percent of the combined residue and bottom fraction containing high melting solids and catalyst metals to the first dehydration zone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
zirconium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

380 g of a terephthalic acid polyester of 1.0 mol of terephthalic acid, 0.38 mol of glycerol and 0.72 mol of glycol containing approximately 6.0% by weight of hydroxyl groups and catalytic quantities of lead acetate and butyl titanate are then introduced one after another and stirred homogeneously into the reaction mixture. After condensation for one hour at 170° C., 2 hours at 200° C. and 2 hours at 220° C.,
[Compound]
Name
terephthalic acid polyester
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.38 mol
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

275 g of a polyester of 1.0 mol of terephthalic acid, 0.38 mol of glycerol and 0.72 mol of glycol having a hydroxyl group content of about 6.0% by weight and catalytic quantities of lead acetate and butyl titanate at 150° C. After a final condensation for from 4 to 6 hours at from 200° to 220° C., 2724 g of a clear, pale reddish brown, brittle, solid resin having a resin content of 90.3% (according to DIN) and a viscosity of 22 070 mPa s as determined in a 50% solution of γ-butyrolactone at 20° C. are obtained.
[Compound]
Name
polyester
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.38 mol
Type
reactant
Reaction Step Three
[Compound]
Name
glycol
Quantity
0.72 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimellitic anhydride
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Trimellitic anhydride
Reactant of Route 3
Reactant of Route 3
Trimellitic anhydride
Reactant of Route 4
Reactant of Route 4
Trimellitic anhydride
Reactant of Route 5
Reactant of Route 5
Trimellitic anhydride
Reactant of Route 6
Trimellitic anhydride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.